molecular formula C15H23Cl2N3O B2584834 3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide CAS No. 1306214-47-0

3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide

Cat. No. B2584834
CAS RN: 1306214-47-0
M. Wt: 332.27
InChI Key: LQUHMOAPKGHIEW-UHFFFAOYSA-N
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Description

“3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide” is a chemical compound with the CAS number 1306214-47-0 . It has a molecular weight of 332.27 and a molecular formula of C15H23Cl2N3O .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with various functional groups attached, including an amino group, two chloro groups, and a dimethylamino group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 332.27 . Other physical and chemical properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Synthesis of 1,3,5-Triazines

The compound is a derivative of 1,3,5-triazines, which are known for their wide range of applications. They can be used in the synthesis of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .

Antitumor Properties

Some 1,3,5-triazines display important biological properties. For example, hexamethylmelamine (HMM, 1) and 2-amino-4-morphlino-s-triazine (2) are used clinically due to their antitumor properties to treat lung breast and ovarian cancer .

Antimicrobial Activity

1,3,5-Triazine 4-aminobenzoic acid derivatives, which can be synthesized from this compound, have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi .

Antimalarial Properties

1,3,5-Triazine derivatives, which can be synthesized from this compound, exhibit antimalarial properties .

Anti-viral Activities

1,3,5-Triazine derivatives, which can be synthesized from this compound, also exhibit anti-viral activities .

Use in Chiral Stationary Phases

1,3,5-Triazine derivatives can be used as chiral stationary phases, for example, the chiral solvating agent 12 for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .

Preparation of Luminescent, Optical Switches and Tri-radical Cation

1,3,5-Triazine derivatives can be used for the preparation of luminescent, optical switches and tri-radical cation .

Efficient Synthesis Route

Using 3,5-dichloronitrobenzene as starting material, 4-amino-2,6-dichlorophenol can be synthesized efficiently by catalytic hydrogenation and Bamberger rearrangement. This method greatly shortens the synthetic route, and also avoids the large amount of waste acid from traditional reactions such as diazotization, hydrolysis and nitration .

Safety and Hazards

The specific safety and hazards associated with this compound are not provided in the available resources .

properties

IUPAC Name

3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23Cl2N3O/c1-9(2)5-11(8-20(3)4)19-15(21)10-6-12(16)14(17)13(18)7-10/h6-7,9,11H,5,8,18H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUHMOAPKGHIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN(C)C)NC(=O)C1=CC(=C(C(=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide

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